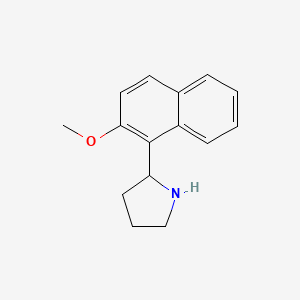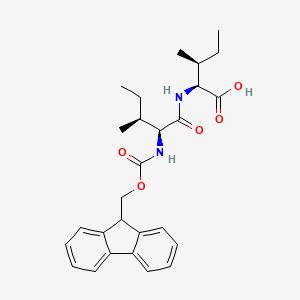
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Benzoxazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-fluorophenyl)-1,3-benzoxazole, followed by amination. The reaction conditions often require the use of bromine in glacial acetic acid and subsequent treatment with an amine source under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dibromo-2-(2-fluorophenyl)pyrrolidine
- 2-(4,6-Dibromo-2-fluorophenyl)pyrazole
Uniqueness
4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole core, which imparts distinct chemical properties compared to other similar compounds. The combination of bromine and fluorine atoms enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
637302-86-4 |
|---|---|
Molekularformel |
C13H7Br2FN2O |
Molekulargewicht |
386.01 g/mol |
IUPAC-Name |
4,6-dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Br2FN2O/c14-7-5-9-12(10(15)11(7)17)18-13(19-9)6-3-1-2-4-8(6)16/h1-5H,17H2 |
InChI-Schlüssel |
CYHWYNYSVIMTFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



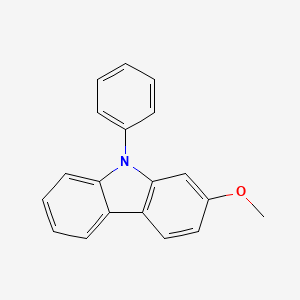
![1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12850010.png)


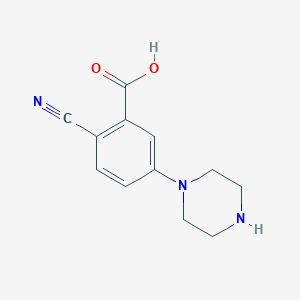


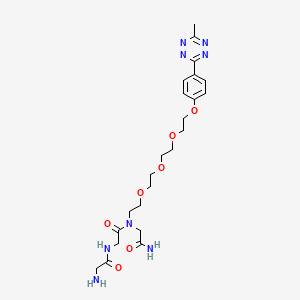
![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)

